molecular formula C5H4N4 B1345621 1H-1,2,3-Triazolo[4,5-b]pyridine CAS No. 273-34-7

1H-1,2,3-Triazolo[4,5-b]pyridine

Cat. No.: B1345621
CAS No.: 273-34-7
M. Wt: 120.11 g/mol
InChI Key: VQNDBXJTIJKJPV-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Synthesis Analysis

This compound may be used as a starting reagent in the synthesis of 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt . It can also be used in pesticide synthesis and as an entry to mesoionic heteropentalene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C5H4N4 . Its molecular weight is 120.1121 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical and Chemical Properties Analysis

The melting point of this compound is 208 °C (dec.) (lit.) . Its empirical formula (Hill Notation) is C5H4N4 .

Scientific Research Applications

Molecular Structure and Vibrational Dynamics

  • Study of Molecular Structure and Vibrational Energy Levels: Research by Lorenc et al. (2007) focused on the molecular structure and vibrational energy levels of 1H-1,2,3-Triazolo[4,5-b]pyridine, utilizing density functional theory (DFT) to determine the molecular structure and vibrational characteristics. The study highlighted the significance of hydrogen bond formation in stabilizing the structure of triazolo[4,5-b]pyridines and how methyl substitution influences the proton position of the NH group at the triazole unit (Lorenc et al., 2007).

Synthesis and Derivative Formation

  • Facile Synthesis of Derivatives: Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives through cyanoacetylation reactions, emphasizing the ease of synthesis and potential for creating a range of derivatives (Ibrahim et al., 2011).

Raman Spectroscopy and Surface Interactions

  • Surface-Enhanced Raman Spectroscopy: Pergolese and Bigotto (2001) explored the surface-enhanced Raman spectra of this compound on silver sols, providing insights into how this compound interacts with metal surfaces. Their research is pivotal for understanding the electronic and structural characteristics of triazolo[4,5-b]pyridines in contact with metals (Pergolese & Bigotto, 2001).

Crystal and Molecular Structures

  • X-Ray Diffraction and DFT Studies: The work of Dymińska et al. (2017) involved X-ray diffraction and DFT studies to determine the crystal and molecular structures of triazolo[4,5-c]pyridine derivatives. Their research offers detailed insights into the physical structure and molecular interactions of these compounds (Dymińska et al., 2017).

Synthetic Applications and Pharmaceutical Relevance

  • Potential in Pharmaceutical Chemistry: Shokoohian et al. (2019) highlighted the use of 1,2,4-triazolo[1,5-a]pyridine derivatives in pharmaceutical chemistry, emphasizing their biological activities and potential applications in the synthesis of various heterocyclic compounds (Shokoohian et al., 2019).

Safety and Hazards

1H-1,2,3-Triazolo[4,5-b]pyridine has hazard statements H315 - H319 - H335 . It has precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with europium under solvothermal conditions in pyridine, forming a homoleptic framework containing europium centers that are icosahedrally coordinated by twelve nitrogen atoms of six chelating ligands . This interaction highlights the compound’s ability to form stable complexes with metal ions, which can be leveraged in biochemical assays and studies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it can modulate enzyme activity by altering the metal ion’s coordination environment . Additionally, the compound’s structure allows it to interact with various proteins, potentially leading to changes in their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can form stable complexes under specific conditions, but its stability may vary depending on the experimental setup

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it can influence metal-dependent enzymatic reactions . Additionally, its interactions with specific proteins and enzymes can lead to changes in metabolic pathways, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of the compound is essential for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it may be directed to specific cellular compartments where metal-dependent enzymatic reactions occur . Additionally, its interactions with specific proteins and enzymes can influence its localization and activity within cells.

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDBXJTIJKJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181744
Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-34-7
Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
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Record name 273-34-7
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Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
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Record name 1H-1,2,3-Triazolo[4,5-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1H-1,2,3-triazolo[4,5-b]pyridine in surface-enhanced Raman spectroscopy (SERS)?

A1: this compound serves as a model compound for studying SERS phenomena. Its interaction with silver surfaces, particularly silver sols and micro-aggregates, leads to a significant enhancement of its Raman scattering signal. [, ] This enhancement allows for highly sensitive detection of the compound, even at low concentrations. []

Q2: How does this compound interact with silver surfaces?

A2: Research suggests that this compound undergoes dissociative adsorption on silver surfaces. [] This means it loses a proton upon adsorption, forming an anionic species. The interaction primarily involves the lone pairs of electrons on the nitrogen atoms present in both the pyridine and triazole rings. [] While the ring's π-system plays a role, it is considered minor compared to the nitrogen lone pair interactions. The molecule likely adopts a tilted orientation relative to the silver surface. []

Q3: What insights do computational chemistry studies provide about this compound in the context of SERS?

A3: Ab initio calculations using the RHF method with a 6-31+G** basis set were employed to simulate the vibrational modes of the anionic form of this compound. [] These calculations help interpret the observed SERS spectra by providing a theoretical framework for understanding the vibrational frequencies associated with different molecular motions.

Q4: What are the potential applications of studying this compound in SERS?

A4: The sensitive detection of this compound using silver micro-aggregates as SERS substrates highlights the potential for analytical applications. [] This could extend to trace detection of similar heterocyclic compounds in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. Further research on the adsorption behavior and SERS enhancement mechanisms could lead to the development of more efficient and selective SERS-based sensors.

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